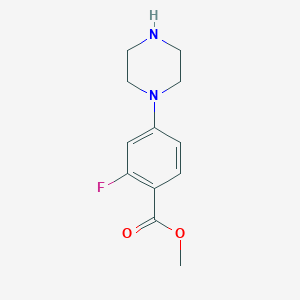

Methyl 2-Fluoro-4-(1-piperazinyl)benzoate

Description

Methyl 2-Fluoro-4-(1-piperazinyl)benzoate is a fluorinated aromatic ester featuring a piperazine substituent at the para position of the benzene ring. The compound combines a methyl ester group at the carboxylate position, a fluorine atom at the ortho position, and a piperazinyl moiety at the para position. Piperazine derivatives are widely utilized in pharmaceuticals due to their ability to enhance solubility, modulate basicity, and participate in hydrogen bonding, which can influence receptor binding and pharmacokinetics.

Properties

IUPAC Name |

methyl 2-fluoro-4-piperazin-1-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-17-12(16)10-3-2-9(8-11(10)13)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIJTNXEKLSQBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N2CCNCC2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-Fluoro-4-(1-piperazinyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Fluorine Substitution : The presence of a fluorine atom enhances lipophilicity and bioavailability.

- Piperazine Moiety : This cyclic structure is known for its role in various pharmacological activities, including antipsychotic and antidepressant effects.

Antiviral Activity

Recent studies have demonstrated that compounds related to this compound exhibit potent antiviral properties. For instance, piperazine-fused benzodiazepinones derived from similar structures showed submicromolar inhibition of viral replication in human neuronal cells, indicating potential as antiviral agents against encephalitic alphaviruses such as Venezuelan and Eastern equine encephalitis viruses .

Antibacterial Activity

This compound has been investigated for its antibacterial properties. Compounds within this chemical class have shown low nanomolar inhibition against bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. The minimal inhibitory concentrations (MICs) for these compounds were below 0.25 μg/mL against Gram-positive bacteria like Enterococcus faecalis and Staphylococcus aureus .

Study on Antiviral Efficacy

In a study focused on the antiviral activity of piperazine derivatives, this compound was evaluated for its ability to inhibit viral-induced cytopathic effects (CPE). The compound demonstrated an effective reduction in viral yield, with EC50 values indicating strong potency against both Venezuelan and Eastern equine encephalitis viruses .

Study on Antibacterial Efficacy

Another study assessed the antibacterial activity of various piperazine derivatives, including this compound. The compound exhibited significant inhibitory effects on E. coli, with IC50 values consistently below 32 nM, showcasing its potential as a broad-spectrum antibacterial agent .

Table 1: Biological Activity Summary of this compound

Scientific Research Applications

Pharmaceutical Development

Methyl 2-Fluoro-4-(1-piperazinyl)benzoate serves as a vital intermediate in the synthesis of various pharmaceuticals. Its structure allows it to interact effectively with biological targets, making it valuable in drug discovery and development.

- Anticancer Agents : This compound is notably involved in the synthesis of BCL-2 inhibitors, which are crucial in treating certain types of cancer, including chronic lymphocytic leukemia and estrogen receptor-positive breast cancer. The BCL-2 protein is known to inhibit apoptosis, and its inhibition can lead to increased cancer cell death .

- Neuropharmacology : The piperazine moiety in the compound is often associated with psychoactive properties. This compound has been explored for its potential effects on neurotransmitter systems, which could lead to new treatments for neurological disorders.

Synthetic Chemistry

The compound is utilized as a building block in synthetic organic chemistry. Its unique chemical structure facilitates various reactions, including:

- Formation of Complex Molecules : this compound can be used to synthesize more complex compounds through reactions such as nucleophilic substitutions and coupling reactions. This versatility makes it a preferred choice for researchers aiming to create novel pharmaceutical agents .

- Intermediate for Drug Synthesis : As an intermediate, it plays a role in the preparation of other pharmacologically active compounds, enhancing its importance in medicinal chemistry. The ability to modify the piperazine ring allows for the development of derivatives with potentially improved efficacy and safety profiles .

Biological Research

In addition to its applications in drug development, this compound has been studied for its biological activities:

- Biological Activity Studies : Research has indicated that this compound exhibits various biological activities, including antimicrobial and antifungal properties. These activities are being investigated for their potential use in treating infections or as part of combination therapies.

- Mechanistic Studies : The interactions of this compound with different biological targets provide insights into the mechanisms of action of related compounds. Understanding these interactions is crucial for optimizing drug design and improving therapeutic outcomes .

Table 1: Summary of Case Studies Involving this compound

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Containing Benzoates

3-(4-Methylpiperazin-1-yl)benzoic Acid

- Structure : Differs in the absence of a fluorine atom and the presence of a carboxylic acid group instead of a methyl ester.

- Key Properties : The carboxylic acid group increases polarity and reduces lipophilicity compared to the methyl ester. The methyl substituent on the piperazine ring may enhance metabolic stability by reducing oxidation susceptibility.

- Applications : Piperazine derivatives are often explored in drug design for CNS targets due to their ability to cross the blood-brain barrier .

Tert-Butyl Piperazinyl Derivatives (Compounds 1a and 1b from )

- Structure : Feature tert-butyl carbamate-protected piperazine groups and triazole moieties.

- Key Properties : The tert-butyl group improves stability under basic conditions but undergoes degradation in acidic media (e.g., simulated gastric fluid). This contrasts with the methyl ester in the target compound, which may exhibit greater hydrolytic stability in physiological environments .

Fluorinated Benzoate Esters

Methyl 2-Fluoro-4-(trifluoromethyl)benzoate

- Structure : Replaces the piperazinyl group with a trifluoromethyl (-CF₃) group.

- This contrasts with the piperazinyl group, which is electron-donating due to nitrogen lone pairs.

- Applications : Trifluoromethyl groups are common in agrochemicals and pharmaceuticals for their metabolic stability and hydrophobic character .

Methyl Benzoate Derivatives with Hydroxyl Substituents

Methyl 2,4-Dihydroxy-6-methylbenzoate (Compound 5 from )

- Structure : Features hydroxyl groups at positions 2 and 4 and a methyl group at position 4.

- Key Properties : Hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media. This contrasts with the target compound, where fluorine and piperazinyl groups balance lipophilicity and polarity.

Comparative Data Table

Stability and Degradation Insights

- Acidic Media : Piperazinyl derivatives with tert-butyl carbamate groups (e.g., compounds 1a/1b) degrade in simulated gastric fluid, suggesting that unprotected piperazine groups in the target compound may exhibit better stability under similar conditions .

- Hydrolytic Stability : Methyl esters generally hydrolyze slower than tert-butyl esters, implying that the target compound may resist degradation in biological systems better than tert-butyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.